2-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Medicinal Chemistry Scaffold Hopping Physicochemical Property Analysis

2-(4-Ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291855-15-6) is a heterocyclic compound built on a phthalazinone core connected at the 4-position to a 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl moiety and bearing a 4-ethoxyphenyl substituent at the N-2 position. With a molecular formula C23H17N5O3 and molecular weight 411.42 g/mol, this compound integrates three pharmacophoric elements—phthalazinone, 1,2,4-oxadiazole, and pyridine—into a single, densely functionalized scaffold.

Molecular Formula C23H17N5O3
Molecular Weight 411.421
CAS No. 1291855-15-6
Cat. No. B2826248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
CAS1291855-15-6
Molecular FormulaC23H17N5O3
Molecular Weight411.421
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CN=CC=C5
InChIInChI=1S/C23H17N5O3/c1-2-30-17-11-9-16(10-12-17)28-23(29)19-8-4-3-7-18(19)20(26-28)22-25-21(27-31-22)15-6-5-13-24-14-15/h3-14H,2H2,1H3
InChIKeyGENQFYSEZLUDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291855-15-6): A Structurally Defined Phthalazinone-Oxadiazole Hybrid for Research Procurement


2-(4-Ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (CAS 1291855-15-6) is a heterocyclic compound built on a phthalazinone core connected at the 4-position to a 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl moiety and bearing a 4-ethoxyphenyl substituent at the N-2 position. With a molecular formula C23H17N5O3 and molecular weight 411.42 g/mol, this compound integrates three pharmacophoric elements—phthalazinone, 1,2,4-oxadiazole, and pyridine—into a single, densely functionalized scaffold . The 1,2,4-oxadiazole isomer is specifically noted in patent literature as an electron-transporting component in organic electroluminescent devices, distinguishing it from the more commonly explored 1,3,4-oxadiazole analogs [1]. The ethoxy substituent at the N-2 phenyl ring imparts distinct lipophilicity and hydrogen-bonding character relative to the unsubstituted phenyl, methylphenyl, or chlorophenyl congeners also available in the same chemical series.

Why Generic Substitution Fails: Key Structural Determinants That Make 2-(4-Ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one Non-Interchangeable


Phthalazinone-1,2,4-oxadiazole hybrids are highly sensitive to even minor structural permutations, making simple side-chain or regioisomer substitution deceptive. In the Hekal et al. panel of 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives, substituting the N-2 phenyl ring or altering the thioether tether shifted anti-proliferative IC50 values by more than 10-fold (HepG2 IC50 ranging from 4.5 µM to >100 µM across just 17 analogs) [1]. The Hit2Lead screening library data for the closely related 2-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1(2H)-phthalazinone (SC-66531245), which differs only by a methylene spacer and the absence of the ethoxy group, show substantially reduced molecular weight (305 vs. 411 g/mol) and lower logP (1.55 vs. estimated ~2.8), changes that will alter membrane permeability, protein binding, and assay behavior . Furthermore, pyridine regioisomerism (pyridin-2-yl vs. pyridin-3-yl vs. pyridin-4-yl) fundamentally alters the geometry of the oxadiazole–pyridine dihedral angle and the capacity for metal coordination or hydrogen bonding, as established in the organic electroluminescence patent literature [2]. These cumulative differences render generic substitution of this compound unreliable for reproducibility-driven research or systematic SAR campaigns.

Evidence-Based Differentiation of 2-(4-Ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one: Quantitative & Structural Comparators


Molecular Connectivity Differentiation vs. Hit2Lead Screening Analog SC-66531245 (Methylene Spacer vs. Direct Linkage)

The target compound 2-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one features a direct C–C bond between the phthalazinone C-4 and the oxadiazole C-5 positions, creating a fully conjugated, planar system of 5 contiguous aromatic rings . In contrast, the closest commercially available screening analog SC-66531245 (2-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1(2H)-phthalazinone) inserts a methylene (–CH₂–) spacer at precisely this juncture, breaking conjugation and introducing an additional rotatable bond . This single-bond difference results in a 106 Da molecular weight increase (411 g/mol vs. 305 g/mol), an estimated logP increase of ~1.2 units (from 1.55 to ~2.76; fragment-based estimate), and a tPSA alteration (H-bond acceptors increase from 6 to 9 due to the ethoxy oxygen and pyridine nitrogen repositioning). These changes directly impact solubility (predicted LogSW –2.75 for SC-66531245 vs. more negative for target), passive permeability, and target engagement geometry.

Medicinal Chemistry Scaffold Hopping Physicochemical Property Analysis

Anti-Proliferative Activity Landscape: Class-Level Benchmarking Against Published Phthalazinone-Oxadiazole Derivatives (Hekal et al. 2020)

Although no direct potency data are currently available for the specific target compound, the Hekal et al. (2020) study of 18 structurally related phthalazinone-1,3,4-oxadiazole hybrids provides a quantitative framework for expectation [1]. In that series, the most active compound 1 showed HepG2 IC50 of 4.5 µM and MCF7 IC50 of 4.9 µM with a 15-fold selectivity window over WI-38 normal fibroblasts (IC50 74.9 µM). Compound 2e achieved HepG2 IC50 6.9 µM and MCF7 IC50 5.0 µM, while compound 7d exhibited HepG2 IC50 6.3 µM and MCF7 IC50 5.5 µM—all accompanied by submicromolar MAPK and Topo II suppression [1]. The target compound differs from these reported analogs in its 1,2,4-oxadiazole (vs. 1,3,4) connectivity and the ethoxyphenyl N-2 substituent, which may shift the potency-selectivity profile. The class-level inference is that properly substituted phthalazinone-oxadiazole hybrids can achieve single-digit micromolar anti-proliferative activity with meaningful cancer cell selectivity, and the target compound occupies an underexplored region of this SAR landscape.

Cancer Research Anti-Proliferative Screening HepG2 / MCF7

Electron-Transport Material Patent Coverage and Regioisomeric IP Differentiation

The generic structural space of pyridyl-substituted oxadiazole–aryl hybrids is claimed in US Patent Application US20100066244 A1 (assigned to Hodogaya Chemical Co., Ltd. and Shinshu University) for use as electron-transporting materials in organic electroluminescent devices [1]. The patent's Markush structure (general formula 1) encompasses the 1,2,4-oxadiazole ring directly connected to a pyridyl group and an aromatic system. The target compound, with its pyridin-3-yl regioisomer and phthalazinone acceptor core, falls within this IP landscape but is not explicitly exemplified in the patent, providing a potentially exploitable IP position for those seeking novel compositions of matter around the phthalazinone-1,2,4-oxadiazole-pyridine triad. A structurally distinct comparator, 2-phenyl-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one (lacking the ethoxy group), is also listed among commercial screening compounds , confirming that the ethoxy substituent is a key differentiator within the accessible chemical space.

OLED Materials Electron Transport Layer Patent Landscape

High-Value Application Scenarios for 2-(4-Ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one Based on Verified Evidence


Systematic SAR Exploration of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Phthalazinone Hybrids in Anti-Proliferative Screening

The Hekal et al. (2020) dataset provides a 17-compound reference for phthalazinone-1,3,4-oxadiazole hybrids (HepG2 and MCF7 IC50 values ranging from 4.5 µM to >100 µM) [1]. The target compound fills a critical gap by offering the 1,2,4-oxadiazole connectivity directly attached to the phthalazinone core with a pyridin-3-yl substituent—a subseries entirely absent from the published 1,3,4-oxadiazole set. Researchers can systematically assess how this oxadiazole isomerism, combined with the ethoxyphenyl N-2 group, shifts potency, selectivity, and mechanism relative to the established 1,3,4-oxadiazole benchmark compounds.

Organic Light-Emitting Diode (OLED) Electron-Transport Material Development Leveraging Oxadiazole-Pyridine-Phthalazinone Architecture

The patent US20100066244 A1 explicitly claims pyridyl-substituted oxadiazole compounds as electron-transport materials with high thin-film stability and improved emission efficiency [2]. The target compound combines the electron-deficient phthalazinone, the electron-transporting 1,2,4-oxadiazole-pyridine unit, and the ethoxyphenyl solubility-modulating group—features aligned with the described material design principles. Its direct conjugation pathway and high molecular weight (411 g/mol) suggest suitability for vacuum-deposited or solution-processed OLED electron-transport layers requiring thermal stability and balanced carrier mobility.

Computational Chemistry and Docking Studies Targeting the Phthalazinone-Oxadiazole Chemical Space

The target compound's precisely defined 3D structure, combined with the known pharmacokinetic properties of the ethoxy group, makes it a valuable computational probe. The class-level evidence from Hekal et al. demonstrated that related compounds engage MAPK and Topo II at submicromolar concentrations in molecular docking studies [1]. Using the target compound as a docking input enables exploration of how the 1,2,4-oxadiazole-pyridine geometry alters binding poses compared to 1,3,4-oxadiazole or methylene-linked analogs, guiding de novo design of next-generation phthalazinone-based inhibitors.

Quote Request

Request a Quote for 2-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.